molecular formula C22H30N2O4 B5074958 methyl 1-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-4-piperidinecarboxylate

methyl 1-{[6-oxo-1-(3-phenylpropyl)-3-piperidinyl]carbonyl}-4-piperidinecarboxylate

Cat. No.: B5074958
M. Wt: 386.5 g/mol
InChI Key: GXQAFJRWQHFTLW-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-2-phenyl-3-piperidinecarboxylate is a compound with the linear formula C14H17NO3 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Methyl 4-oxo-3-piperidinecarboxylate have been used as starting reagents in the synthesis of various compounds .


Molecular Structure Analysis

The compound has a molecular weight of 247.296 . The exact structure would need to be determined through further analysis.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.296 . Other physical and chemical properties would need to be determined through further analysis.

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. Sigma-Aldrich, a supplier of this compound, does not provide specific safety and hazard information .

Future Directions

The future directions for research involving this compound are not clear at this time. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential applications in various areas of research.

Properties

IUPAC Name

methyl 1-[6-oxo-1-(3-phenylpropyl)piperidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-28-22(27)18-11-14-23(15-12-18)21(26)19-9-10-20(25)24(16-19)13-5-8-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQAFJRWQHFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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